Iodo-bis(methoxy)borane
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Overview
Description
Iodo-bis(methoxy)borane is an organoboron compound with the chemical formula C2H6BIO2 It is characterized by the presence of iodine and methoxy groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iodo-bis(methoxy)borane typically involves the reaction of boron trihalides with methanol in the presence of iodine. One common method is the reaction of boron triiodide with methanol under controlled conditions to yield this compound. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Iodo-bis(methoxy)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound to borane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids and borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Iodo-bis(methoxy)borane has several applications in scientific research, including:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of iodo-bis(methoxy)borane involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom, being electron-deficient, can coordinate with electron-rich species, enabling reactions such as transmetalation in Suzuki-Miyaura coupling . The iodine and methoxy groups influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Boronic Acids: Compounds like phenylboronic acid share similar reactivity but differ in their functional groups.
Borane Derivatives: Compounds such as triethylborane exhibit similar Lewis acidity but have different substituents.
Hypervalent Iodine Compounds: These compounds, like iodobenzene diacetate, share the presence of iodine but differ in their overall structure and reactivity.
Uniqueness: Iodo-bis(methoxy)borane is unique due to its combination of iodine and methoxy groups, which impart distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other boron compounds may not be as effective.
Properties
CAS No. |
29878-02-2 |
---|---|
Molecular Formula |
C2H6BIO2 |
Molecular Weight |
199.79 g/mol |
IUPAC Name |
iodo(dimethoxy)borane |
InChI |
InChI=1S/C2H6BIO2/c1-5-3(4)6-2/h1-2H3 |
InChI Key |
MHTKHOPYUHMMOP-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(OC)I |
Origin of Product |
United States |
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